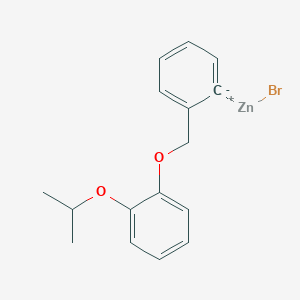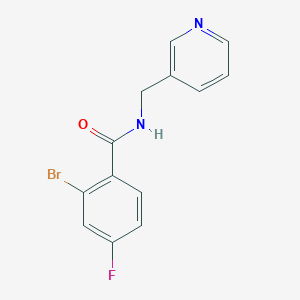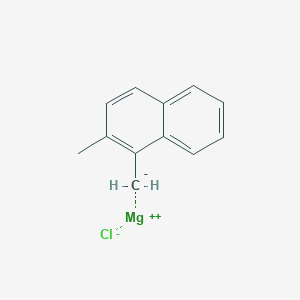
(2-Methyl-1-naphthyl)methylmagnesium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1-naphthyl)methylmagnesium chloride, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable due to its reactivity and ability to introduce the 2-methyl-1-naphthyl group into various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1-naphthyl)methylmagnesium chloride typically involves the reaction of 2-methyl-1-naphthylmethyl chloride with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
2-Methyl-1-naphthylmethyl chloride+Mg→(2-Methyl-1-naphthyl)methylmagnesium chloride
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors equipped with systems to maintain an inert atmosphere and control temperature.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1-naphthyl)methylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: THF is commonly used due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) iodide are used to enhance reaction rates.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Resulting from substitution and coupling reactions.
Scientific Research Applications
(2-Methyl-1-naphthyl)methylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: Used to introduce the 2-methyl-1-naphthyl group into complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of (2-Methyl-1-naphthyl)methylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom coordinates with the oxygen atom of the carbonyl group, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
Similar Compounds
Methylmagnesium chloride: A simpler Grignard reagent used for similar types of reactions.
Phenylmagnesium bromide: Another Grignard reagent with a phenyl group instead of the 2-methyl-1-naphthyl group.
Ethylmagnesium bromide: Used for introducing ethyl groups into organic molecules.
Uniqueness
(2-Methyl-1-naphthyl)methylmagnesium chloride is unique due to the presence of the 2-methyl-1-naphthyl group, which imparts specific steric and electronic properties to the molecule. This makes it particularly useful for synthesizing compounds where these properties are desired.
Properties
Molecular Formula |
C12H11ClMg |
|---|---|
Molecular Weight |
214.97 g/mol |
IUPAC Name |
magnesium;1-methanidyl-2-methylnaphthalene;chloride |
InChI |
InChI=1S/C12H11.ClH.Mg/c1-9-7-8-11-5-3-4-6-12(11)10(9)2;;/h3-8H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QZFAKHNLBBXPCQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)[CH2-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890216.png)
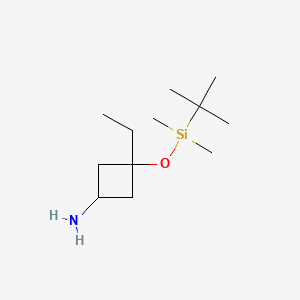
![3-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890232.png)
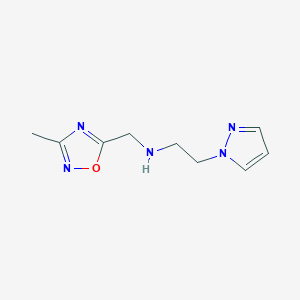
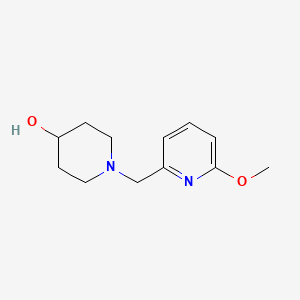
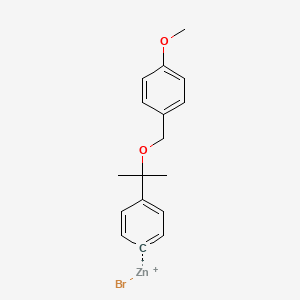
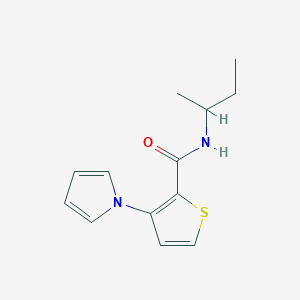
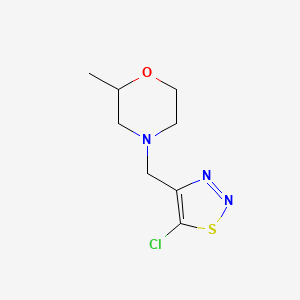
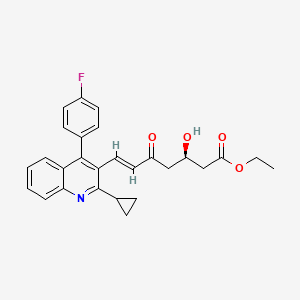
![2-[(4-Thiomorpholino)methyl]phenylZinc bromide](/img/structure/B14890262.png)
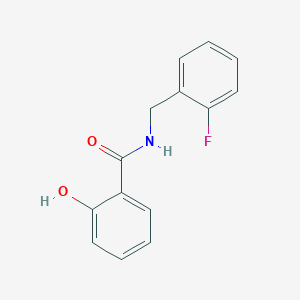
![2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid](/img/structure/B14890275.png)
